N,N-dimethyl-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]aniline
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Overview
Description
N,N-dimethyl-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]aniline is a complex organic compound that features a triazole ring, a pyrrolidine ring, and an aniline moiety
Mechanism of Action
Target of Action
Compounds containing the 1,2,3-triazole moiety are known to interact with a variety of biological targets .
Mode of Action
It is known that the 1,2,3-triazole ring is a versatile pharmacophore in medicinal chemistry, and its nitrogen atoms actively contribute to binding to the active site of enzymes . The triazole nitrogen and the dioxyaryl substituted aryl group can form H-bonding and hydrophobic interactions .
Biochemical Pathways
Compounds containing the 1,2,3-triazole moiety have been found to exhibit a broad range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Compounds containing the 1,2,3-triazole moiety are generally considered to be stable and highly soluble in water and other polar solvents, which could potentially influence their bioavailability .
Result of Action
Compounds containing the 1,2,3-triazole moiety have been found to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that the stability and activity of compounds containing the 1,2,3-triazole moiety can be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]aniline typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a involving formaldehyde, a secondary amine, and a ketone.
Coupling Reactions: The triazole and pyrrolidine rings are then coupled with aniline derivatives using techniques.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The process typically includes:
Batch Processing: For precise control over reaction conditions.
Continuous Flow Synthesis: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]aniline can undergo various chemical reactions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N,N-dimethyl-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]aniline has diverse applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.
Materials Science: Utilized in the synthesis of polymers and advanced materials.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-3-[3-(1H-1,2,4-triazol-1-yl)pyrrolidine-1-carbonyl]aniline
- N,N-dimethyl-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]benzene
Uniqueness
N,N-dimethyl-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]aniline is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-18(2)13-5-3-4-12(10-13)15(21)19-8-6-14(11-19)20-9-7-16-17-20/h3-5,7,9-10,14H,6,8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQDKCMRTRQPDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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